Bupivacaine hydrochloride Bupivacaine hydrochloride Bupivacaine hydrochloride (anhydrous) is a racemate composed of equimolar amounts of dextrobupivacaine hydrochloride and levobupivacaine hydrochloride. The monohydrate form is commonly used as a local anaesthetic. It has a role as an adrenergic antagonist, an amphiphile, an EC 3.1.1.8 (cholinesterase) inhibitor, an EC 3.6.3.8 (Ca(2+)-transporting ATPase) inhibitor and a local anaesthetic. It contains a levobupivacaine hydrochloride (anhydrous), a dextrobupivacaine hydrochloride (anhydrous) and a bupivacaine(1+).
Bupivacaine Hydrochloride is a long-acting, amide-type local anesthetic. Bupivicaine reversibly binds to specific sodium ion channels in the neuronal membrane, resulting in a decrease in the voltage-dependent membrane permeability to sodium ions and membrane stabilization; inhibition of depolarization and nerve impulse conduction; and a reversible loss of sensation.
A widely used local anesthetic agent.
Brand Name: Vulcanchem
CAS No.: 18010-40-7
VCID: VC21336050
InChI: InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H
SMILES: CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Molecular Formula: C18H29ClN2O
Molecular Weight: 324.9 g/mol

Bupivacaine hydrochloride

CAS No.: 18010-40-7

Cat. No.: VC21336050

Molecular Formula: C18H29ClN2O

Molecular Weight: 324.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Bupivacaine hydrochloride - 18010-40-7

CAS No. 18010-40-7
Molecular Formula C18H29ClN2O
Molecular Weight 324.9 g/mol
IUPAC Name 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H
Standard InChI Key SIEYLFHKZGLBNX-UHFFFAOYSA-N
SMILES CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Canonical SMILES CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Appearance White Solid
Melting Point 249-251°C

Chemical Structure and Properties

Bupivacaine hydrochloride is chemically described as 2-piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, monohydrochloride, monohydrate . It belongs to the amide group of local anesthetics and features a distinctive molecular structure that contributes to its prolonged duration of action.

Physical and Chemical Characteristics

Bupivacaine hydrochloride presents as a white crystalline powder that is freely soluble in 95 percent ethanol, soluble in water, and slightly soluble in chloroform or acetone . Its physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Bupivacaine Hydrochloride

PropertyValue
Chemical FormulaC₁₈H₂₈N₂O·HCl·H₂O
Molecular Weight342.91 g/mol
IUPAC Name1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrate hydrochloride
Melting Point107 to 108 °C (225 to 226 °F)
AppearanceWhite crystalline powder
SolubilityFreely soluble in 95% ethanol, soluble in water, slightly soluble in chloroform/acetone
pH (in solution)Between 4.0 and 6.5 (varies by formulation)

Pharmacological Mechanism of Action

Bupivacaine hydrochloride acts primarily on the neuronal cell membrane to produce its anesthetic effects through several mechanisms that collectively inhibit nerve signal transmission.

Neural Blockade Mechanism

Bupivacaine blocks the generation and conduction of nerve impulses through multiple mechanisms :

  • Increasing the threshold for electrical excitation in the nerve

  • Slowing the propagation of the nerve impulse

  • Reducing the rate of rise of the action potential

This blockade affects nerve fibers differentially based on their diameter, myelination, and conduction velocity . The progression of anesthesia follows a predictable clinical pattern with sequential loss of nerve function: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone .

Combination with Vasoconstrictors

When formulated with epinephrine (typically at a concentration of 1:200,000), the vasoconstrictor properties slow absorption of bupivacaine into the general circulation, thus prolonging the duration of active tissue concentration and extending the anesthetic effect . This combination provides several clinical advantages, particularly for procedures requiring extended periods of anesthesia.

Pharmacokinetics

The pharmacokinetic profile of bupivacaine hydrochloride is critical to understanding both its clinical effects and potential for toxicity.

Absorption and Distribution

Systemic absorption of bupivacaine depends on several factors including the dose, route of administration, vascularity of the injection site, and use of a vasoconstrictor . Once absorbed, bupivacaine demonstrates high protein binding (approximately 95%) , which influences its distribution throughout the body.

ParameterValue
Protein Binding95%
Onset of ActionWithin 15 minutes
Duration of Action2 to 8 hours
Elimination Half-life3.1 hours (adults), 8.1 hours (neonates)
MetabolismHepatic via conjugation with glucuronic acid
ExcretionPrimarily renal (4-10% unchanged)
BioavailabilityNot applicable (parenteral administration)

Dose-Response Relationship

Clinical studies have demonstrated dose-proportionality for bupivacaine hydrochloride within recommended dose ranges. Research indicates that both Cmax (maximum plasma concentration) and AUC (area under the curve) increase linearly with dose when administered within clinical parameters . This dose-linearity is an important consideration for clinicians when determining appropriate dosing regimens.

Clinical Applications

Bupivacaine hydrochloride has established utility across numerous clinical scenarios requiring local or regional anesthesia.

Indications

The primary clinical indications for bupivacaine hydrochloride include:

  • Local infiltration anesthesia

  • Peripheral nerve blocks

  • Epidural anesthesia and analgesia

  • Caudal anesthesia

  • Retrobulbar anesthesia for ophthalmic procedures

  • Spinal anesthesia (for specific formulations)

Formulations and Delivery Systems

Bupivacaine hydrochloride is available in various formulations to accommodate different clinical needs:

Table 3: Available Formulations of Bupivacaine Hydrochloride

FormulationConcentrationFeaturesPrimary Use
Plain Solution2.5 mg/mL (0.25%), 5 mg/mL (0.5%), 7.5 mg/mL (0.75%)Without epinephrineLocal infiltration, nerve blocks, epidural
With Epinephrine2.5 mg/mL, 5 mg/mL with 0.005 mg/mL epinephrineExtended durationLocal infiltration, nerve blocks, epidural
Single-dose VialsVarious concentrationsNo preservativesAll indications
Multiple-dose VialsVarious concentrationsContains methylparabenLocal infiltration, nerve blocks
Implantable FormulationsXaracoll (bupivacaine implant)Extended releasePost-surgical pain management

Novel Delivery Systems

Recent innovations include extended-release formulations such as the bupivacaine implant (Xaracoll), which was approved for medical use in the United States in August 2020 . Clinical trials have demonstrated that a 300 mg bupivacaine implant provides statistically significant reductions in post-surgical pain intensity compared to placebo following procedures such as abdominoplasty .

Systemic Effects

While bupivacaine hydrochloride produces primarily localized effects when used appropriately, its systemic absorption can lead to effects on major organ systems.

Cardiovascular Effects

  • Depression of cardiac conduction and excitability

  • Potential for atrioventricular block

  • Risk of ventricular arrhythmias

  • Cardiac arrest in severe cases

  • Decreased myocardial contractility and peripheral vasodilation leading to reduced cardiac output and hypotension

Research suggests that these cardiovascular effects are more likely to occur after unintentional intravascular injection of bupivacaine, emphasizing the importance of careful administration techniques and incremental dosing .

Central Nervous System Effects

Following systemic absorption, bupivacaine can produce both CNS stimulation and depression, which typically occur in a biphasic pattern :

  • Initial excitatory phase: Restlessness, tremors, shivering, potentially progressing to convulsions

  • Secondary depressive phase: CNS depression, coma, and potentially respiratory arrest

Comparative Pharmacokinetics

Research comparing the pharmacokinetics of standard bupivacaine hydrochloride formulations with extended-release preparations provides important insights for clinical application.

Extended-Release Formulations

Studies comparing the AUC (area under the curve) values between standard bupivacaine hydrochloride and extended-release formulations demonstrate interesting pharmacokinetic differences. Research indicates that the highest observed bupivacaine AUCinf exposure for one extended-release formulation (HTX-011) at the maximum recommended dose was 33,300 h·ng/mL, which was less than the extrapolated value for bupivacaine HCl at 400 mg/day dosing (54,300 h·ng/mL) .

Table 4: Comparative Pharmacokinetic Parameters Between Formulations

ParameterStandard Bupivacaine HClExtended-Release FormulationsClinical Significance
AUC₀₋₂₄Higher initial exposureLower initial exposurePotentially reduced risk of early toxicity
AUCinfVariable based on doseExtended exposure profileProlonged analgesic effect
CmaxHigher peak concentrationsLower peak concentrationsPotentially improved safety profile
Ratio of AUC₀₋₂₄ to AUCinfHigher proportionLower proportionDifferent release kinetics

These pharmacokinetic differences translate to potential clinical advantages for extended-release formulations, particularly for post-surgical pain management requiring prolonged analgesia.

Regulatory Status and Availability

Bupivacaine hydrochloride maintains an important position in healthcare globally:

  • It is included on the World Health Organization's List of Essential Medicines

  • Available as both branded products (Marcaine, Sensorcaine, Posimir) and generic formulations

  • First discovered in 1957 and has maintained a central role in anesthetic practice

  • Various formulations have received regulatory approval across multiple jurisdictions

Research Developments

Recent research continues to expand the understanding and applications of bupivacaine hydrochloride:

Novel Applications

Ongoing research continues to explore new applications and delivery methods for bupivacaine hydrochloride, focusing particularly on:

  • Extended-release formulations for prolonged analgesia

  • Targeted delivery systems to minimize systemic absorption

  • Combination with other analgesic agents for multimodal pain management

  • Novel implantable devices for site-specific administration

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator